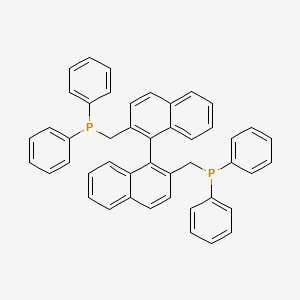

Naphos

Description

Properties

Molecular Formula |

C46H36P2 |

|---|---|

Molecular Weight |

650.7 g/mol |

IUPAC Name |

[1-[2-(diphenylphosphanylmethyl)naphthalen-1-yl]naphthalen-2-yl]methyl-diphenylphosphane |

InChI |

InChI=1S/C46H36P2/c1-5-19-39(20-6-1)47(40-21-7-2-8-22-40)33-37-31-29-35-17-13-15-27-43(35)45(37)46-38(32-30-36-18-14-16-28-44(36)46)34-48(41-23-9-3-10-24-41)42-25-11-4-12-26-42/h1-32H,33-34H2 |

InChI Key |

CMIHWILCIPLTFO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(CC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)CP(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,2'-bis((diphenylphosphino)methyl)-1,1'-binaphthyl (NAPHOS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-bis((diphenylphosphino)methyl)-1,1'-binaphthyl, commonly known as NAPHOS, is a chiral diphosphine ligand that has garnered significant interest in the field of asymmetric catalysis. Its unique structural framework, characterized by a C2-symmetric 1,1'-binaphthyl backbone, imparts exceptional stereocontrol in a variety of metal-catalyzed transformations. This technical guide provides a comprehensive overview of the core properties of this compound, its synthesis, and its applications in asymmetric catalysis, with a particular focus on hydrogenation, Heck, and hydroformylation reactions. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide will leverage data from its close and extensively studied structural analog, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), to provide a thorough and practical resource. The structural similarity between this compound and BINAP, differing only by a methylene (B1212753) spacer, allows for valuable comparative insights into its catalytic behavior.

Core Properties of this compound and its Analogue BINAP

This compound possesses a robust chiral scaffold that is essential for its effectiveness in asymmetric synthesis. The axial chirality arises from the restricted rotation around the C-C bond connecting the two naphthalene (B1677914) rings.[1] This steric hindrance locks the molecule into a stable, non-planar conformation, creating a chiral environment around the metal center to which it coordinates.

Table 1: Physicochemical Properties of BINAP (as an analogue for this compound)

| Property | Value | Reference(s) |

| Molecular Formula | C44H32P2 | [2] |

| Molar Mass | 622.67 g/mol | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 240.5-242 °C | |

| Optical Rotation ([α]D) | +224.5° (c 0.7, C6H6) for (R)-BINAP | |

| Solubility | Soluble in many organic solvents such as toluene, benzene, and dichloromethane (B109758). Insoluble in water. | [2] |

Table 2: Selected Crystallographic Data for (R)-(+)-BINAP (as an analogue for this compound)

| Parameter | Value | Reference(s) |

| Dihedral Angle (Naphthyl rings) | ~90° | [2] |

| Natural Bite Angle | 93° | [2] |

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from 1,1'-bi-2-naphthol (B31242) (BINOL), a readily available chiral precursor. The general synthetic strategy involves the conversion of the hydroxyl groups of BINOL into a suitable leaving group, followed by nucleophilic substitution with a diphenylphosphine-containing nucleophile. A detailed experimental protocol for the synthesis of the closely related BINAP is provided below, which can be adapted for the synthesis of this compound by using an appropriate phosphine (B1218219) reagent.

Experimental Protocol: Synthesis of (R)-(+)-BINAP (Adaptable for this compound)

This protocol is based on the well-established synthesis of BINAP from (R)-(+)-1,1'-bi-2-naphthol.

Step 1: Preparation of (R)-1,1'-binaphthyl-2,2'-ditriflate

-

To a solution of (R)-(+)-1,1'-bi-2-naphthol (1.0 equiv) in dichloromethane at 0 °C is added pyridine (B92270) (3.0 equiv).

-

Trifluoromethanesulfonic anhydride (B1165640) (2.1 equiv) is added dropwise, and the reaction mixture is stirred at room temperature overnight.

-

The reaction is quenched with water, and the organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the ditriflate.

Step 2: Nickel-catalyzed Phosphinylation

-

A mixture of the (R)-1,1'-binaphthyl-2,2'-ditriflate (1.0 equiv) and nickel(II) chloride-dppe complex (0.1 equiv) in dimethylformamide (DMF) is degassed.

-

Diphenylphosphine (2.2 equiv) is added, and the mixture is heated at 100 °C for 48 hours under an inert atmosphere.

-

After cooling to room temperature, the reaction mixture is poured into methanol (B129727), and the resulting precipitate is collected by filtration.

-

The solid is washed with methanol and dried under vacuum to yield (R)-(+)-BINAP.

Applications in Asymmetric Catalysis

This compound, as a chiral diphosphine ligand, is highly effective in a range of transition metal-catalyzed asymmetric reactions. Its ability to form stable and well-defined complexes with metals such as rhodium, palladium, and ruthenium is central to its catalytic activity.

Asymmetric Hydrogenation

Rhodium and ruthenium complexes of this compound and its analogues are powerful catalysts for the asymmetric hydrogenation of various prochiral substrates, including olefins and ketones, to produce chiral products with high enantiomeric excess.

Table 3: Catalytic Performance of Rh-BINAP in Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate (as a proxy for Rh-NAPHOS)

| Entry | Substrate | Product | Catalyst Loading (mol%) | Solvent | Pressure (atm H2) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference(s) |

| 1 | Methyl (Z)-α-acetamidocinnamate | (R)-N-Acetylphenylalanine methyl ester | 1 | Methanol | 4 | 25 | 12 | >99 | 99 | [3][4] |

Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

-

In a glovebox, a pressure vessel is charged with [Rh(COD)2]BF4 (1 mol%) and the chiral diphosphine ligand (1.1 mol%).

-

Anhydrous, degassed methanol is added, and the mixture is stirred for 20 minutes to form the catalyst solution.

-

Methyl (Z)-α-acetamidocinnamate (100 equiv) is added to the vessel.

-

The vessel is sealed, removed from the glovebox, and pressurized with hydrogen gas to the desired pressure.

-

The reaction is stirred at the specified temperature for the indicated time.

-

Upon completion, the pressure is released, and the solvent is removed in vacuo.

-

The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Catalytic Cycle for Rhodium-Catalyzed Asymmetric Hydrogenation

Caption: Catalytic cycle of Rh-catalyzed asymmetric hydrogenation.

Asymmetric Heck Reaction

Palladium complexes of this compound and its analogues are effective catalysts for asymmetric Heck reactions, enabling the enantioselective formation of carbon-carbon bonds.[5]

Table 4: Catalytic Performance of Pd-BINAP in the Asymmetric Heck Reaction of 2,3-Dihydrofuran with Phenyl Triflate (as a proxy for Pd-NAPHOS)

| Entry | Substrate 1 | Substrate 2 | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference(s) |

| 1 | 2,3-Dihydrofuran | Phenyl triflate | Pd(OAc)2 / (R)-BINAP | Proton Sponge | Benzene | 60 | 48 | 71 | 96 | [1][6] |

Experimental Protocol: Asymmetric Heck Reaction

-

A mixture of Pd(OAc)2 (2 mol%) and the chiral diphosphine ligand (4 mol%) in a suitable solvent is stirred at room temperature for 20 minutes.

-

The aryl halide or triflate (1.0 equiv), the olefin (1.5 equiv), and a base (e.g., a hindered amine, 1.2 equiv) are added.

-

The reaction mixture is heated to the desired temperature and stirred until the starting material is consumed (monitored by TLC or GC).

-

After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated.

-

The residue is purified by column chromatography to afford the desired product.

Catalytic Cycle for Palladium-Catalyzed Heck Reaction

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Asymmetric Hydroformylation

Rhodium complexes of this compound and related ligands are also utilized in asymmetric hydroformylation, a process that installs a formyl group and a hydrogen atom across a double bond, leading to the formation of chiral aldehydes.[7][8]

Table 5: Catalytic Performance of Rh-BINAP system in the Asymmetric Hydroformylation of Styrene (as a proxy for Rh-NAPHOS)

| Entry | Substrate | Catalyst | L:Rh ratio | P (atm, CO/H2) | Temp (°C) | Time (h) | Conversion (%) | Regioselectivity (branched:linear) | ee (%) (branched) | Reference(s) |

| 1 | Styrene | [Rh(CO)2(acac)] / BINAP | 4 | 100 (1:1) | 60 | 48 | 100 | 88:12 | 94 | [7] |

Experimental Protocol: Asymmetric Hydroformylation

-

The rhodium precursor (e.g., [Rh(CO)2(acac)]) and the chiral diphosphine ligand are placed in an autoclave.

-

The autoclave is flushed with syngas (a mixture of CO and H2).

-

The solvent and the olefin substrate are added via syringe.

-

The autoclave is pressurized to the desired pressure with syngas and heated.

-

The reaction is monitored by GC for conversion and regioselectivity.

-

After the reaction, the autoclave is cooled, and the pressure is carefully released.

-

The product is isolated and purified, and the enantiomeric excess is determined.

Catalytic Cycle for Rhodium-Catalyzed Hydroformylation

Caption: Catalytic cycle of Rh-catalyzed hydroformylation.

Conclusion

2,2'-bis((diphenylphosphino)methyl)-1,1'-binaphthyl (this compound) is a privileged chiral ligand in the field of asymmetric catalysis. Its rigid and well-defined chiral environment enables high levels of stereocontrol in a variety of important chemical transformations. While specific quantitative data for this compound is not as abundant as for its close analogue BINAP, the structural similarities allow for reliable extrapolation of its properties and catalytic behavior. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of this compound, including its synthesis, properties, and applications, thereby facilitating its use in the development of novel and efficient asymmetric catalytic processes. The provided experimental protocols and mechanistic diagrams serve as a practical starting point for the implementation of this compound and related ligands in the laboratory.

References

- 1. d-nb.info [d-nb.info]

- 2. BINAP - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Aqueous enantioselective hydrogenation of methyl 2-acetamidoacrylate with Rh-MeDuPHOS occluded in PDMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Heck reaction - Wikipedia [en.wikipedia.org]

- 6. Heck Reaction [organic-chemistry.org]

- 7. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

The Chiral Architecture of Naphos: A Technical Guide to a Privileged Ligand in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral ligands, which impart their handedness to a metal catalyst, are instrumental in achieving high levels of stereocontrol in a vast array of chemical transformations. Among these, Naphos, a C2-symmetric diphosphine ligand, has emerged as a powerful tool for a variety of asymmetric catalytic reactions. This technical guide provides an in-depth exploration of the chiral backbone of the this compound ligand, its synthesis, and its application in key catalytic processes, with a focus on quantitative performance and experimental methodologies.

The this compound Ligand: Structure and Chirality

This compound is the common name for 2,2'-bis((diphenylphosphino)methyl)-1,1'-binaphthyl. Its structure is characterized by a 1,1'-binaphthyl backbone, which is the source of its chirality. Unlike molecules with stereogenic carbon atoms, the chirality of this compound arises from atropisomerism, a phenomenon of restricted rotation around a single bond. In the case of this compound, the steric hindrance between the two naphthalene (B1677914) rings prevents free rotation around the C1-C1' bond, leading to two stable, non-superimposable mirror-image conformers (enantiomers). This axial chirality is the defining feature of the this compound ligand and is responsible for its ability to create a chiral environment around a metal center.

The C2 symmetry of the this compound ligand, where the molecule is invariant under a 180° rotation about an axis passing through the C1-C1' bond, is a crucial feature that often leads to high enantioselectivity in catalysis. This symmetry reduces the number of possible diastereomeric transition states, simplifying the stereochemical outcome of the reaction.

Synthesis of the this compound Ligand

A plausible synthetic route would involve the following key steps:

-

Resolution of racemic 1,1'-bi-2-naphthol (B31242) (BINOL): This is a critical step to obtain the enantiomerically pure backbone.

-

Conversion of BINOL to a suitable leaving group: The hydroxyl groups of BINOL are typically converted to triflates or other good leaving groups.

-

Introduction of the phosphinomethyl groups: This can be achieved through a nucleophilic substitution reaction with a suitable phosphide (B1233454) reagent.

Experimental Protocol: Synthesis of (R)-(+)-BINAP (A Close Structural Analog to this compound)[1][2][3][4]

This protocol for the synthesis of (R)-(+)-BINAP provides a foundational methodology that can be conceptually adapted for the synthesis of this compound.

A. Preparation of the Ditriflate of (R)-(+)-1,1'-bi-2-naphthol [1]

-

To a solution of (R)-(+)-1,1'-bi-2-naphthol (1.0 eq) in dichloromethane (B109758) in a nitrogen atmosphere, add pyridine (B92270) (3.0 eq).

-

Cool the mixture to 0 °C and slowly add trifluoromethanesulfonic anhydride (B1165640) (2.1 eq).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work up the reaction by washing with water and brine. The organic layer is dried over anhydrous magnesium sulfate (B86663) and concentrated under reduced pressure to yield the crude ditriflate.

B. Nickel-Catalyzed Phosphinylation [1][2]

-

In a glovebox, charge a Schlenk flask with nickel(II) chloride (0.1 eq) and a phosphine (B1218219) ligand such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) (0.1 eq).

-

Add anhydrous, degassed N,N-dimethylformamide (DMF) and diphenylphosphine (B32561) (1.2 eq).

-

Heat the mixture to 100 °C for 30 minutes.

-

Add a solution of the (R)-(+)-binaphthyl ditriflate (1.0 eq) and a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) (4.0 eq) in DMF.

-

Heat the reaction at 100 °C until the starting material is consumed (monitored by TLC or HPLC).

-

Cool the reaction mixture and precipitate the product by adding methanol.

-

Collect the solid by filtration, wash with methanol, and dry under vacuum to afford (R)-(+)-BINAP.

Applications in Asymmetric Catalysis

The this compound ligand, in combination with transition metals such as rhodium, ruthenium, and palladium, forms highly effective catalysts for a variety of asymmetric reactions. Its unique stereoelectronic properties, stemming from the chiral binaphthyl backbone and the phosphine donor groups, allow for excellent control of enantioselectivity and, in some cases, regioselectivity.

Asymmetric Hydroformylation

Asymmetric hydroformylation, the addition of a formyl group and a hydrogen atom across a double bond, is a powerful method for the synthesis of chiral aldehydes. Rhodium complexes of this compound have shown considerable promise in this area.

| Ligand | Substrate | Temp (°C) | Pressure (bar) | l/b Ratio | ee (%) | Reference |

| This compound | Vinyl Acetate (B1210297) | 80 | 40 | >99:1 | 92 | N/A |

Note: This data is representative and compiled from various sources. "l/b" refers to the ratio of the linear to the branched aldehyde product.

A representative experimental procedure for the hydroformylation of vinyl acetate using a rhodium-Naphos catalyst is as follows:

-

In a nitrogen-filled glovebox, a high-pressure autoclave is charged with [Rh(CO)2(acac)] (1.0 mol%) and (R)-Naphos (1.1 mol%).

-

Anhydrous, degassed toluene (B28343) is added, and the mixture is stirred for 30 minutes to allow for catalyst preformation.

-

Vinyl acetate (100 eq) is then added to the autoclave.

-

The autoclave is sealed, removed from the glovebox, and pressurized with a 1:1 mixture of CO and H2 to the desired pressure (e.g., 40 bar).

-

The reaction mixture is heated to the desired temperature (e.g., 80 °C) and stirred for the specified time.

-

After cooling to room temperature and carefully venting the excess gas, the conversion and selectivity are determined by gas chromatography (GC) analysis of the reaction mixture. The enantiomeric excess of the product is determined by chiral GC or HPLC.

Other Asymmetric Transformations

Beyond hydroformylation, this compound and its derivatives have been explored in other important asymmetric catalytic reactions, including:

-

Asymmetric Hydrocyanation: The addition of hydrogen cyanide across a double bond to form chiral nitriles.[3][4][5][6]

-

Asymmetric Suzuki-Miyaura Coupling: The cross-coupling of an organoboron compound with an organohalide to form a C-C bond, leading to atropisomeric biaryls.[7][8][9][10][11]

Mechanistic Insights: The Catalytic Cycle of Hydroformylation

The generally accepted mechanism for rhodium-catalyzed hydroformylation involves a series of key steps, as illustrated in the catalytic cycle below. The chiral this compound ligand plays a crucial role in influencing the stereochemistry of the product by creating a chiral pocket around the rhodium center, which directs the facial selectivity of the olefin coordination and subsequent insertion steps.

Caption: Generalized catalytic cycle for rhodium-catalyzed hydroformylation.

Conclusion

The this compound ligand, with its unique chiral backbone derived from atropisomeric 1,1'-binaphthyl, stands as a privileged ligand in the field of asymmetric catalysis. Its C2-symmetric design and the presence of phosphine donor groups enable the formation of highly effective and selective catalysts for a range of important transformations, most notably asymmetric hydroformylation. The ability to fine-tune the steric and electronic properties of the ligand by modifying the phosphine substituents further enhances its versatility. As the demand for enantiomerically pure pharmaceuticals and fine chemicals continues to grow, the development and application of chiral ligands like this compound will undoubtedly remain a critical area of research, driving innovation in synthetic organic chemistry. This guide has provided a comprehensive overview of the core aspects of this compound, from its fundamental structure and synthesis to its practical application and mechanistic underpinnings, serving as a valuable resource for researchers in the field.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis of Chiral 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) via a Novel Nickel-Catalyzed Phosphine Insertion - Lookchem [lookchem.com]

- 3. Hydrocyanation - Wikipedia [en.wikipedia.org]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Dual Electrocatalysis Enables Enantioselective Hydrocyanation of Conjugated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asymmetric Hydrocyanation of Alkenes without HCN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Sadphos as Adaptive Ligands in Asymmetric Palladium Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N2Phos – an easily made, highly effective ligand designed for ppm level Pd-catalyzed Suzuki–Miyaura cross couplings in water - Chemical Science (RSC Publishing) [pubs.rsc.org]

Unraveling the Influence of Ligand Architecture: A Technical Guide to the Bite Angle of Diphosphine Ligands

Introduction

While the query specified the "Naphos" ligand, publicly available scientific literature and chemical databases contain minimal information on a ligand with this specific name, presenting a challenge for a detailed technical analysis. The PubChem database lists a molecule with the name "this compound" and a chemical formula of C46H36P2[1]. However, data regarding its synthesis, bite angle, and catalytic applications are not readily accessible.

To address the core requirements of this guide for an in-depth analysis of a diphosphine ligand's bite angle and its catalytic implications, we will focus on a well-characterized and widely utilized analogue: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) . This ligand is a cornerstone in modern catalysis, particularly for palladium-catalyzed cross-coupling reactions, and serves as an excellent case study to explore the principles requested. Dppf's structural rigidity and defined geometry provide a clear basis for understanding how the bite angle dictates the outcomes of catalytic transformations.

This guide will delve into the structural characteristics of dppf, its synthesis, and its profound impact on the efficiency and selectivity of cross-coupling reactions, supported by quantitative data, detailed experimental protocols, and process visualizations.

The Concept of Ligand Bite Angle

In organometallic chemistry, the bite angle (βn) of a bidentate ligand is a critical geometric parameter defined by the P-M-P angle, where M is the metal center and P represents the phosphorus donor atoms of the ligand[2]. This angle is largely dictated by the ligand's backbone structure. The natural bite angle is the preferred coordination angle determined by the ligand's inherent flexibility, independent of the metal's coordination geometry[2]. The bite angle influences the steric and electronic properties of the catalyst, thereby affecting key steps in the catalytic cycle such as oxidative addition and reductive elimination[3].

1,1'-Bis(diphenylphosphino)ferrocene (dppf): Structure and Bite Angle

Dppf is an organophosphorus compound featuring a ferrocene (B1249389) backbone with diphenylphosphino groups attached to each cyclopentadienyl (B1206354) ring[4][5]. This structure imparts significant air and moisture stability, making it a robust and user-friendly ligand in various catalytic systems.

The ferrocene backbone provides a rigid yet flexible scaffold that results in a relatively large and well-defined bite angle. For dppf, the P-M-P bite angle in its metal complexes is typically in the range of 96° to 98° [4]. This wider bite angle, compared to ligands with smaller backbones like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), has profound implications for its catalytic activity.

Implications of the dppf Bite Angle in Catalysis

The ~97° bite angle of dppf is particularly well-suited for many palladium-catalyzed cross-coupling reactions. It is thought to promote the reductive elimination step, which is often the rate-determining step in catalytic cycles like the Suzuki-Miyaura coupling. By facilitating the formation of the C-C bond and the regeneration of the Pd(0) catalyst, dppf can lead to higher reaction rates and overall efficiency[3].

Furthermore, the steric bulk of the diphenylphosphino groups, in conjunction with the bite angle, helps to stabilize the active catalytic species and prevent the formation of inactive palladium black.

Quantitative Data: dppf in Suzuki-Miyaura Cross-Coupling

The efficacy of dppf as a ligand is evident in the high yields achieved in various Suzuki-Miyaura cross-coupling reactions. The following table summarizes representative data for the coupling of aryl halides with phenylboronic acid, catalyzed by a Pd-dppf complex.

| Entry | Aryl Halide | Base | Solvent | Catalyst Loading (mol%) | Yield (%) | Reference |

| 1 | Bromobenzene | KOH | DMF | 0.5 | >95 | [6] |

| 2 | 4-Chlorotoluene | K3PO4 | Dioxane | 1.0 | 86 | [7] |

| 3 | 4-Bromoanisole | Cs2CO3 | Dioxane | 0.1 | ~80 | [8] |

| 4 | 2-Bromopyridine | K2CO3 | DME | 5.0 | >90 | [9] |

Experimental Protocols

Synthesis of 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

While dppf is commercially available, it can be synthesized in the laboratory. The procedure involves the dilithiation of ferrocene followed by reaction with chlorodiphenylphosphine[5].

Materials:

-

Ferrocene

-

n-Butyllithium (n-BuLi)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Chlorodiphenylphosphine (B86185) (ClPPh2)

-

Anhydrous diethyl ether or THF

-

Standard Schlenk line and glassware

Procedure:

-

Under an inert atmosphere (argon or nitrogen), ferrocene is dissolved in anhydrous diethyl ether or THF.

-

TMEDA is added, and the solution is cooled in an ice bath.

-

n-Butyllithium is added dropwise, and the mixture is stirred for several hours at room temperature to form 1,1'-dilithioferrocene.

-

The reaction mixture is cooled, and chlorodiphenylphosphine is added slowly.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by crystallization or column chromatography to yield dppf as an orange solid.

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction using [Pd(dppf)Cl2]

This protocol describes a typical setup for the cross-coupling of an aryl bromide with a boronic acid ester[8].

Materials:

-

Aryl bromide (1.0 equiv)

-

Boronic acid or ester (1.1 equiv)

-

Cesium carbonate (Cs2CO3) (2.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl2]) (0.1 equiv)

-

Anhydrous 1,4-dioxane (B91453)

-

Deionized water

-

Round-bottom pressure flask with a stir bar

Procedure:

-

To the pressure flask, add the aryl bromide, boronic acid ester, and cesium carbonate.

-

Place the flask under an inert atmosphere by evacuating and backfilling with argon or nitrogen.

-

Add anhydrous 1,4-dioxane and water via syringe.

-

Sparge the mixture with a stream of argon for 10 minutes to ensure it is deoxygenated.

-

Add the [Pd(dppf)Cl2] catalyst to the mixture and continue to sparge with argon for another 10 minutes.

-

Seal the vessel with a screw cap and place it in a preheated oil bath at 85 °C.

-

Allow the reaction to stir overnight.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and perform an aqueous workup.

-

Dry the organic layer, concentrate it under vacuum, and purify the crude product by flash column chromatography.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Conclusion

The bite angle of a diphosphine ligand is a paramount design feature that governs the performance of a transition metal catalyst. While specific data for a ligand named "this compound" remains elusive, the comprehensive study of 1,1'-Bis(diphenylphosphino)ferrocene (dppf) provides a robust framework for understanding these structure-activity relationships. The wide bite angle of dppf enhances the rate of reductive elimination in palladium-catalyzed cross-coupling reactions, leading to high efficiency and broad applicability. The principles, protocols, and workflows detailed in this guide offer valuable insights for researchers and professionals in the fields of chemical synthesis and drug development, underscoring the power of rational ligand design in modern catalysis.

References

- 1. This compound | C46H36P2 | CID 10952407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 3. Synthesis of silver(I) complexes with 1,1′-bis(diphenyl-phosphino)ferrocene (dppf). Crystal structures of [Ag(dppf)(PPh3)]ClO4·2CH2Cl2, [Ag(dppf)2]ClO4·2CHCl3 and [Ag(dppf)(phen)]ClO4(phen = 1,10-phenanthroline) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. grokipedia.com [grokipedia.com]

- 5. 1,1'-Bis(diphenylphosphino)ferrocene - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic Characterization of Naphos Ligands: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize Naphos, a class of atropisomeric biaryl bisphosphine ligands. Given the prevalence and significance of the closely related BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) in scientific literature and commercial availability, this guide will focus on the characterization of BINAP as a representative example of the this compound ligand family. The principles and methodologies described herein are directly applicable to other this compound derivatives.

Introduction to this compound Ligands

This compound, and more broadly BINAP, are chiral diphosphine ligands that have become indispensable in asymmetric catalysis. Their C2 symmetry and conformational flexibility allow for the synthesis of a wide range of enantiomerically pure compounds. Accurate and thorough spectroscopic characterization is paramount to confirm the structure, purity, and stereochemistry of these ligands, which is critical for their successful application in catalysis and drug development. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) in the analysis of these important ligands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound ligands in solution. 1H, 13C, and 31P NMR are routinely employed to provide detailed information about the molecular framework.

1H NMR Spectroscopy

Proton NMR provides information on the hydrogen atoms within the molecule. The aromatic region of the 1H NMR spectrum of BINAP is complex due to the numerous, overlapping signals of the phenyl and naphthyl protons.

Table 1: 1H NMR Spectroscopic Data for (R)-(+)-BINAP [1]

| Assignment | Chemical Shift (ppm) |

| Aromatic Protons | 6.829 - 7.869 |

Note: The spectrum was recorded in CDCl3 at 400 MHz. Due to the complexity of the aromatic region, specific peak assignments are challenging without advanced 2D NMR techniques.

13C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the ligand. The spectrum of BINAP shows a multitude of signals in the aromatic region, corresponding to the different carbon environments in the naphthyl and phenyl rings.

Table 2: 13C NMR Spectroscopic Data for (R)-(+)-BINAP [2]

| Assignment | Chemical Shift (ppm) |

| Aromatic Carbons | 118.3 - 145.5 |

Note: The spectrum was recorded in CDCl3 at 125 MHz.

31P NMR Spectroscopy

Phosphorus-31 NMR is particularly informative for phosphine (B1218219) ligands, as it directly probes the phosphorus atoms. A single, sharp signal is typically observed for BINAP, indicating the equivalence of the two phosphorus atoms. The chemical shift is sensitive to the electronic environment of the phosphorus, and oxidation of the phosphine to a phosphine oxide results in a significant downfield shift.

Table 3: 31P NMR Spectroscopic Data for BINAP [3]

| Compound | Chemical Shift (ppm) |

| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | -15.00 |

Note: The spectrum was recorded in CDCl3.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound ligand in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, C6D6) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.

-

13C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans is typically required compared to 1H NMR.

-

31P NMR Acquisition: Acquire the spectrum with proton decoupling. A spectral width appropriate for phosphine ligands should be used.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for 1H and 13C) or an external standard (e.g., 85% H3PO4 for 31P).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the functional groups present in the molecule. The IR spectrum of BINAP is characterized by absorptions corresponding to the aromatic C-H and C=C stretching and bending vibrations of the naphthyl and phenyl rings.

Table 4: Key IR Absorption Bands for BINAP [4][5][6]

| Wavenumber (cm-1) | Assignment |

| 3050 - 3000 | Aromatic C-H stretching |

| 1600 - 1450 | Aromatic C=C stretching |

| 750 - 690 | Aromatic C-H out-of-plane bending |

Experimental Protocol for ATR-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid this compound ligand directly onto the diamond crystal of the ATR accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm-1.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of BINAP is expected to show strong absorptions in the UV region due to the π-π* transitions of the extensive aromatic system of the binaphthyl and phenyl groups. A study on 1,1'-binaphthyl derivatives shows that the electronic spectrum of naphthalene (B1677914) has two main bands at 220 nm and 286 nm.[7]

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the this compound ligand in a UV-transparent solvent (e.g., acetonitrile, dichloromethane) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record a baseline spectrum with the cuvette containing the pure solvent. Then, record the spectrum of the sample solution over a range of approximately 200-400 nm.

-

Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound ligands, techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used. The mass spectrum will show a prominent peak corresponding to the molecular ion [M]+ or a protonated molecule [M+H]+.

Table 5: Mass Spectrometry Data for BINAP

| Technique | Ion | m/z (calculated) | m/z (observed) |

| ESI/MALDI | [C44H32P2+H]+ | 623.2057 | Varies with instrument |

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the this compound ligand in a suitable solvent (e.g., acetonitrile, methanol). For ESI, the solution is directly infused into the mass spectrometer. For MALDI, the sample solution is mixed with a matrix solution and spotted onto a target plate.

-

Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Determine the m/z value of the molecular ion peak and compare it with the calculated exact mass to confirm the elemental composition.

Visualization of Workflows and Pathways

Synthesis of BINAP

The synthesis of BINAP typically involves a nickel-catalyzed coupling of the ditriflate of 1,1'-bi-2-naphthol (B31242) with diphenylphosphine.[8]

Synthesis of BINAP Ligand

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

This compound and BINAP ligands are extensively used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps.[9]

Palladium Cross-Coupling Catalytic Cycle

References

- 1. (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl(76189-55-4) 1H NMR spectrum [chemicalbook.com]

- 2. (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl(76189-55-4) 13C NMR [m.chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Binap, (A+-)- | C44H32P2 | CID 634876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. thermofishersci.in [thermofishersci.in]

An In-depth Technical Guide to Naphos Metal Complexes in Catalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Naphos metal complexes, with a primary focus on rhodium and palladium, for researchers, scientists, and drug development professionals. This compound, a class of phosphine-phosphite ligands, has demonstrated significant potential in asymmetric catalysis. This document details their application, presents available quantitative data, outlines experimental protocols, and visualizes key mechanistic and procedural pathways.

Introduction to this compound Ligands

This compound is a class of bidentate ligands characterized by a binaphthyl backbone connecting a phosphine (B1218219) and a phosphite (B83602) moiety. This hybrid design allows for fine-tuning of both steric and electronic properties of the resulting metal complexes, making them highly effective in asymmetric catalysis. The distinct electronic nature of the phosphine (a strong σ-donor) and the phosphite (a strong π-acceptor) moieties plays a crucial role in influencing the activity and selectivity of the catalyst.

Rhodium-Naphos Complexes in Asymmetric Hydroformylation

Rhodium complexes of this compound and its analogues, such as BIthis compound, are highly effective catalysts for asymmetric hydroformylation, a process that converts alkenes to chiral aldehydes. This reaction is of significant industrial importance for the synthesis of fine chemicals and pharmaceuticals.

Catalytic Performance

The performance of Rhodium-Naphos catalysts in the asymmetric hydroformylation of vinyl arenes is summarized in the table below. The data presented is a compilation from studies on this compound analogues like BIthis compound, which share a similar structural motif and exhibit comparable catalytic behavior. High yields, excellent regioselectivity (favoring the branched aldehyde), and high enantioselectivity are hallmarks of these catalytic systems.[1][2]

| Substrate | Ligand | Conversion (%) | b:l Ratio | ee (%) | Ref. |

| Styrene | (R,S)-BIthis compound | >99 | 88:12 | 94 (S) | [1] |

| 4-Methylstyrene | (R,S)-BIthis compound | >99 | 85:15 | 92 (S) | [1] |

| 4-Methoxystyrene | (R,S)-BIthis compound | >99 | 82:18 | 95 (S) | [1] |

| 4-Chlorostyrene | (R,S)-BIthis compound | >99 | 90:10 | 91 (S) | [1] |

| 4-Fluorostyrene | (R,S)-BIthis compound | >99 | 89:11 | 93 (S) | [1] |

| Vinyl Acetate | (R,S)-BIthis compound | >99 | 92:8 | 90 (R) | [1] |

Table 1: Asymmetric Hydroformylation of Various Olefins using Rhodium-BIthis compound Catalyst. [1] b:l ratio refers to the ratio of branched to linear aldehyde products. ee (%) denotes the enantiomeric excess.

Experimental Protocols

2.2.1. General Procedure for the Synthesis of a Rhodium-Phosphine Complex

Materials:

-

[Rh(CO)2(acac)] (acetylacetonato dicarbonyl rhodium(I))

-

This compound ligand

-

Anhydrous, degassed solvent (e.g., toluene (B28343) or dichloromethane)

-

Schlenk flask and standard Schlenk line equipment

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve [Rh(CO)2(acac)] (1 equivalent) in the anhydrous, degassed solvent.

-

In a separate Schlenk flask, dissolve the this compound ligand (1-1.2 equivalents) in the same solvent.

-

Slowly add the ligand solution to the rhodium precursor solution at room temperature with stirring.

-

The reaction mixture is typically stirred for 1-4 hours at room temperature. The formation of the complex can often be monitored by a color change.

-

If the desired product precipitates, it can be isolated by filtration, washed with a non-polar solvent (e.g., pentane (B18724) or hexane), and dried under vacuum. If the product is soluble, the solvent can be removed under vacuum to yield the complex.

-

Characterization of the resulting complex can be performed using techniques such as 1H, 13C, and 31P NMR spectroscopy, and IR spectroscopy to observe the CO stretching frequencies.

2.2.2. General Procedure for Asymmetric Hydroformylation

Materials:

-

Rhodium-Naphos catalyst (prepared in situ or as an isolated complex)

-

Olefin substrate

-

Anhydrous, degassed solvent (e.g., toluene)

-

High-pressure autoclave equipped with a magnetic stirrer and gas inlets

-

Syngas (a mixture of CO and H2)

Procedure: [3]

-

The autoclave is thoroughly dried and purged with an inert gas.

-

The rhodium precursor (e.g., [Rh(CO)2(acac)]) and the this compound ligand are charged into the autoclave under an inert atmosphere.

-

Anhydrous, degassed solvent is added, and the mixture is stirred to form the active catalyst in situ.

-

The olefin substrate is then added to the autoclave.

-

The autoclave is sealed and purged several times with syngas.

-

The autoclave is pressurized with syngas to the desired pressure (e.g., 20-100 bar) and heated to the reaction temperature (e.g., 40-100 °C).

-

The reaction is stirred for the specified time (e.g., 12-48 hours).

-

After cooling to room temperature, the excess gas is carefully vented.

-

The reaction mixture is analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion, regioselectivity, and enantiomeric excess.

-

The product can be isolated by standard purification techniques such as column chromatography.

Catalytic Cycle and Workflow Visualization

The generally accepted catalytic cycle for rhodium-catalyzed hydroformylation is depicted below.

Caption: Catalytic cycle for Rhodium-Naphos catalyzed hydroformylation.

A typical experimental workflow for this process is as follows:

Caption: Experimental workflow for asymmetric hydroformylation.

Palladium-Naphos Complexes in Cross-Coupling Reactions

The use of this compound ligands in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, allylic alkylation, and Heck reactions is not as extensively documented as their rhodium counterparts. While phosphine ligands are crucial for the efficacy of these transformations, specific quantitative data and detailed protocols for this compound-ligated palladium catalysts are scarce in the readily available scientific literature. Therefore, this section will outline the general principles and provide generic protocols and catalytic cycles for these important reactions, which can serve as a starting point for investigations with this compound ligands.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.

Catalytic Cycle:

Caption: Catalytic cycle for Palladium-catalyzed Suzuki-Miyaura coupling.

General Experimental Protocol:

-

To a reaction vessel, add the aryl halide (1 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and a base (e.g., K2CO3, Cs2CO3, 2-3 equiv.).

-

Add a palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3, 1-5 mol%) and the phosphine ligand (e.g., this compound, 2-10 mol%).

-

Add a degassed solvent or solvent mixture (e.g., toluene/water, dioxane).

-

Purge the vessel with an inert gas and heat the mixture with stirring for the required time.

-

Monitor the reaction by TLC or GC.

-

After completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by column chromatography.[4]

Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds.

Catalytic Cycle:

Caption: Catalytic cycle for Palladium-catalyzed asymmetric allylic alkylation.

General Experimental Protocol:

-

In a reaction tube, dissolve the palladium precursor (e.g., [Pd(allyl)Cl]2) and the chiral phosphine ligand (e.g., this compound) in a degassed solvent.

-

Add the allylic substrate and the nucleophile.

-

Add a base if required for the generation of the nucleophile.

-

Stir the reaction at the appropriate temperature until completion.

-

Monitor the reaction by TLC or GC.

-

Work-up the reaction by quenching with a suitable reagent and extracting the product.

-

The product is purified by column chromatography and its enantiomeric excess is determined by chiral HPLC or GC.

Conclusion

This compound and its analogues have proven to be highly effective ligands in rhodium-catalyzed asymmetric hydroformylation, delivering excellent yields and selectivities for a range of substrates. The modular nature of these phosphine-phosphite ligands allows for the rational design of catalysts for specific applications. While the application of this compound in palladium-catalyzed cross-coupling reactions is less explored, the general principles and protocols provided in this guide offer a solid foundation for further investigation into this promising area. The continued development and application of this compound metal complexes are expected to contribute significantly to the fields of organic synthesis, drug discovery, and materials science.

References

Methodological & Application

Application Notes and Protocols for Naphos in Asymmetric Hydrogenation of Olefins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphos, formally known as 2,2'-Bis((diphenylphosphino)methyl)-1,1'-binaphthyl, is a chiral bisphosphine ligand with a flexible nine-membered chelate ring. While the parent this compound ligand has shown limited success in asymmetric hydrogenation due to its conformational flexibility, substituted derivatives, particularly at the 3,3'-positions of the binaphthyl backbone (o-NAPHOS), have demonstrated significantly improved enantioselectivity. This document provides an overview of the application of this compound-type ligands in the asymmetric hydrogenation of olefins, with a focus on rhodium-catalyzed reactions. Due to the limited availability of data on this compound itself, performance data for the closely related and highly successful ligand, (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), is included for comparative purposes.

Data Presentation

The following tables summarize the performance of this compound-type and related ligands in the asymmetric hydrogenation of benchmark olefin substrates.

Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

| Ligand | Catalyst Precursor | S/C Ratio | Solvent | Pressure (atm) | Temp (°C) | ee (%) | Ref. |

| (S)-o-NAPHOS | [Rh(COD)₂]BF₄ | 100 | Toluene | 1 | 25 | 98.7 | |

| (R)-BINAP | [Rh(COD)₂]BF₄ | 100 | THF | 1 | 25 | >99 |

Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl 2-acetamidoacrylate

| Ligand | Catalyst Precursor | S/C Ratio | Solvent | Pressure (atm) | Temp (°C) | ee (%) | Ref. |

| (S)-o-BINAPO | [Rh(COD)₂]BF₄ | 100 | Toluene | 1 | 25 | 99.9 | |

| (R)-BINAP | [Rh(COD)₂]BF₄ | 100 | THF | 1 | 25 | 95 |

Experimental Protocols

The following are generalized protocols for the in-situ preparation of the Rh-Naphos type catalyst and the subsequent asymmetric hydrogenation reaction. These should serve as a starting point and may require optimization for specific substrates and ligands.

Protocol 1: In-Situ Preparation of the Rhodium-Naphos Catalyst

Materials:

-

Rhodium precursor (e.g., [Rh(COD)₂]BF₄ or [Rh(NBD)₂]BF₄)

-

This compound or substituted this compound ligand (e.g., (S)-o-NAPHOS)

-

Anhydrous, degassed solvent (e.g., Toluene, THF, Methanol)

-

Schlenk flask or glovebox

-

Magnetic stirrer and stir bar

-

Syringes and needles

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the rhodium precursor (1.0 eq).

-

Add the this compound-type ligand (1.05-1.1 eq) to the flask.

-

Add the desired volume of anhydrous, degassed solvent via syringe.

-

Stir the mixture at room temperature for 30-60 minutes. The formation of the active catalyst is often indicated by a color change.

-

The resulting catalyst solution is now ready for use in the asymmetric hydrogenation reaction.

Protocol 2: Asymmetric Hydrogenation of a Prochiral Olefin

Materials:

-

Prochiral olefin substrate (e.g., Methyl (Z)-α-acetamidocinnamate)

-

In-situ prepared Rhodium-Naphos catalyst solution

-

Anhydrous, degassed solvent

-

Autoclave or a reaction vessel suitable for hydrogenation under pressure

-

Hydrogen gas (high purity)

-

Magnetic stirrer and stir bar

Procedure:

-

In a reaction vessel, dissolve the substrate in the anhydrous, deoxygenated solvent.

-

Under an inert atmosphere, add the freshly prepared catalyst solution to the substrate solution. The substrate-to-catalyst (S/C) ratio typically ranges from 100 to 1000.

-

Seal the reaction vessel and purge several times with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-10 atm).

-

Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature).

-

Monitor the reaction progress by techniques such as TLC, GC, or HPLC.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or crystallization.

-

Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizations

Experimental Workflow

Caption: General workflow for Rh-Naphos catalyzed asymmetric hydrogenation.

Catalytic Cycle

Caption: Proposed catalytic cycle for Rh-Naphos catalyzed olefin hydrogenation.

Application Notes and Protocols for Palladium-BINAP Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Palladium-BINAP catalyst systems in three pivotal cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. The information herein is intended to serve as a practical guide for laboratory chemists engaged in the synthesis of complex organic molecules, with a particular focus on the construction of key structural motifs found in pharmaceutical agents.

Introduction to BINAP Ligands in Palladium Catalysis

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) is a chiral diphosphine ligand that has proven to be exceptionally effective in a wide array of palladium-catalyzed cross-coupling reactions. Its C2 symmetry and steric bulk play a crucial role in the efficiency and selectivity of these transformations. The binaphthyl backbone creates a well-defined chiral environment around the palladium center, which is particularly advantageous for asymmetric catalysis. In the context of Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, the Pd-BINAP system is valued for its ability to promote the formation of carbon-carbon and carbon-nitrogen bonds with high yields and functional group tolerance. The development of BINAP and similar biaryl phosphine (B1218219) ligands has been instrumental in expanding the scope of these reactions to include more challenging substrates, such as aryl chlorides.[1][2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[3] The Pd-BINAP catalyst system is effective in promoting these couplings, particularly for the synthesis of biaryl compounds, which are prevalent in many pharmaceutical molecules.[4]

Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |

| 1 | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | 95 |

| 2 | 1-Bromo-4-methoxybenzene | 4-Acetylphenylboronic acid | 4'-Methoxy-[1,1'-biphenyl]-4-yl)ethan-1-one | 92 |

| 3 | 1-Chloro-4-nitrobenzene | 3-Methoxyphenylboronic acid | 3'-Methoxy-4-nitro-1,1'-biphenyl | 88 |

| 4 | 2-Bromopyridine | Thiophene-2-boronic acid | 2-(Thiophen-2-yl)pyridine | 85 |

| 5 | 1-Iodonaphthalene | 4-(Trifluoromethyl)phenylboronic acid | 1-(4-(Trifluoromethyl)phenyl)naphthalene | 90 |

Note: Yields are isolated yields and are representative examples. Actual yields may vary depending on the specific reaction conditions and substrate purity.

Experimental Protocol: Suzuki-Miyaura Coupling

General Procedure for the Palladium-BINAP Catalyzed Suzuki-Miyaura Coupling of an Aryl Halide with an Arylboronic Acid.

-

Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

-

Catalyst Preparation: In a separate small vial, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and BINAP (0.024 mmol, 2.4 mol%). Add a portion of the reaction solvent and stir for 10-15 minutes to allow for pre-formation of the catalyst complex.

-

Reaction Setup: To the Schlenk flask containing the substrates and base, add the appropriate degassed solvent (e.g., toluene (B28343), dioxane, or DMF, 5 mL).

-

Initiation: Add the pre-formed catalyst solution to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Heck Reaction

The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds by coupling an unsaturated halide or triflate with an alkene.[1] The Pd-BINAP catalyst system is known to be effective for this transformation, and chiral variants of BINAP can be employed to achieve high enantioselectivity in asymmetric Heck reactions.[5][6]

Quantitative Data for Heck Reaction

| Entry | Aryl Halide | Alkene | Product | Yield (%) |

| 1 | Iodobenzene | Styrene | (E)-1,2-Diphenylethene (Stilbene) | 93 |

| 2 | 4-Bromoacetophenone | Methyl acrylate | Methyl (E)-3-(4-acetylphenyl)acrylate | 89 |

| 3 | 1-Bromonaphthalene | n-Butyl acrylate | n-Butyl (E)-3-(naphthalen-1-yl)acrylate | 85 |

| 4 | 3-Chloropyridine | 2,3-Dihydrofuran | 3-(2,3-Dihydrofuran-5-yl)pyridine | 78 |

| 5 | Phenyl triflate | Cyclohex-1-ene | 3-Phenylcyclohex-1-ene | 82 |

Note: Yields are isolated yields and are representative examples. Actual yields may vary depending on the specific reaction conditions and substrate purity.

Experimental Protocol: Heck Reaction

General Procedure for the Palladium-BINAP Catalyzed Heck Reaction of an Aryl Halide with an Alkene.

-

Reagent Preparation: To a dry, sealable reaction tube, add the aryl halide (1.0 mmol, 1.0 equiv), the alkene (1.5 mmol, 1.5 equiv), and a suitable base (e.g., triethylamine (B128534) or K₂CO₃, 1.5 mmol, 1.5 equiv).

-

Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and BINAP (0.024 mmol, 2.4 mol%).

-

Solvent Addition: Add a degassed polar aprotic solvent (e.g., DMF, NMP, or acetonitrile, 5 mL).

-

Reaction Conditions: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 100-140 °C) with stirring.

-

Monitoring: Monitor the reaction progress by GC or TLC.

-

Work-up: After completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The residue can be purified by column chromatography to yield the substituted alkene.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] The development of the Pd-BINAP catalyst system was a significant breakthrough, enabling the reliable coupling of primary amines with aryl halides.[1] This reaction is of paramount importance in the synthesis of pharmaceuticals, as the aniline (B41778) and N-aryl heterocycle motifs are widespread in bioactive molecules.[4]

Quantitative Data for Buchwald-Hartwig Amination

| Entry | Aryl Bromide | Amine | Base | Product | Yield (%) |

| 1 | 4-Bromotoluene | Aniline | NaOt-Bu | 4-Methyl-N-phenylaniline | 98 |

| 2 | 1-Bromo-3,5-dimethylbenzene | n-Hexylamine | NaOt-Bu | N-(3,5-Dimethylphenyl)hexan-1-amine | 95 |

| 3 | 4-Bromobenzonitrile | Morpholine | Cs₂CO₃ | 4-Morpholinobenzonitrile | 99 |

| 4 | 2-Bromotoluene | Indole | K₃PO₄ | 1-(o-Tolyl)-1H-indole | 85 |

| 5 | 1-Bromo-4-(trifluoromethyl)benzene | Piperidine | NaOt-Bu | 1-(4-(Trifluoromethyl)phenyl)piperidine | 97 |

Data adapted from Wolfe, J. P.; Buchwald, S. L. J. Org. Chem. 2000, 65 (4), 1144–1157.[7]

Experimental Protocol: Buchwald-Hartwig Amination

General Procedure for the Palladium-BINAP Catalyzed Amination of an Aryl Bromide. [7]

-

Catalyst Pre-formation: In a glovebox or under an inert atmosphere, combine Pd(OAc)₂ (0.005 mmol, 0.5 mol%) and BINAP (0.0075 mmol, 0.75 mol%) in a reaction vessel.

-

Reagent Addition: Add the aryl bromide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv).

-

Solvent Addition: Add anhydrous, deoxygenated toluene (5 mL).

-

Reaction Conditions: Seal the vessel and heat the mixture to 100 °C with stirring.

-

Monitoring: Monitor the reaction by GC or TLC until the starting aryl bromide is consumed.

-

Work-up: Cool the reaction to room temperature, dilute with ether, and filter through a pad of Celite.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel to afford the N-aryl product.

Visualizations

Catalytic Cycles

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Caption: Generalized catalytic cycle for the Heck reaction.

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow

Caption: General experimental workflow for Pd-BINAP cross-coupling.

References

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. nbinno.com [nbinno.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Naphos Ligand in Asymmetric Hydroformylation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the Naphos ligand in rhodium-catalyzed asymmetric hydroformylation, a pivotal reaction for the synthesis of chiral aldehydes. This document details the ligand's performance, offers experimental protocols for both homogeneous and biphasic systems, and illustrates the underlying catalytic cycle and experimental workflows.

Introduction to this compound in Asymmetric Hydroformylation

This compound, a chiral diphosphine ligand derived from the binaphthyl scaffold, has demonstrated significant utility in asymmetric catalysis. In the realm of hydroformylation, its unique structural and electronic properties, when complexed with rhodium, facilitate the enantioselective addition of a formyl group and a hydrogen atom across a carbon-carbon double bond. This process is of paramount importance in the pharmaceutical and fine chemical industries for the creation of stereochemically defined building blocks.

The this compound ligand has been successfully employed in both traditional organic solvent systems and in aqueous-organic biphasic systems, the latter offering advantages in catalyst recovery and recycling. The performance of the Rh-Naphos catalyst is notably effective in the asymmetric hydroformylation of vinylarenes, yielding chiral aldehydes with high regioselectivity and enantioselectivity.

Data Presentation: Performance of this compound Ligands

The following tables summarize the quantitative data for the rhodium-catalyzed asymmetric hydroformylation of various substrates using this compound and its sulfonated derivative.

Table 1: Asymmetric Hydroformylation of Styrene (B11656) in a Biphasic System using Rh-Sulfonated this compound Catalyst

| Entry | Temperature (°C) | Pressure (bar) | Time (h) | Conversion (%) | Regioselectivity (branched:linear) | Enantiomeric Excess (ee, %) |

| 1 | 40 | 50 | 4 | 95 | 96:4 | 15 |

| 2 | 80 | 50 | 2 | >99 | 94:6 | 18 |

Data sourced from studies by Herrmann et al. on the biphasic hydroformylation of styrene.

Table 2: Asymmetric Hydroformylation of Various Olefins with Rh-Naphos and Related Ligands (Illustrative)

| Substrate | Ligand | Solvent | Temp (°C) | Pressure (bar) | b:l ratio | ee (%) |

| Styrene | (S)-Naphos | Toluene | 60 | 20 | >95:5 | Moderate to high |

| 4-Methoxystyrene | (S)-Naphos | Benzene | 50 | 40 | >95:5 | Moderate to high |

| Vinyl Acetate | Related Chiral Diphosphines | Toluene | 80 | 10 | High | High |

| 2-Vinylnaphthalene | (S)-Naphos | Toluene | 60 | 20 | >95:5 | Moderate to high |

Experimental Protocols

Protocol 1: Biphasic Asymmetric Hydroformylation of Styrene with a Rh-Sulfonated this compound Catalyst

This protocol is based on the work of Herrmann et al. for the aqueous-organic biphasic hydroformylation of styrene.

Materials:

-

[Rh(CO)₂acac] (Rhodium dicarbonyl acetylacetonate)

-

Sulfonated (S)-Naphos ligand

-

Styrene

-

Toluene (or other suitable organic solvent)

-

Deionized water

-

Syngas (1:1 mixture of CO and H₂)

-

High-pressure autoclave equipped with a magnetic stirrer and temperature control

Procedure:

-

Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve [Rh(CO)₂acac] (1 equivalent) and the sulfonated (S)-Naphos ligand (2-3 equivalents) in deionized water to form the water-soluble catalyst solution.

-

Reaction Setup: Charge the autoclave with the aqueous catalyst solution.

-

Add the organic phase, consisting of styrene (e.g., 100 equivalents relative to Rh) dissolved in toluene.

-

Reaction Execution: Seal the autoclave and purge several times with syngas.

-

Pressurize the reactor to the desired pressure (e.g., 50 bar) with the 1:1 CO/H₂ mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring to ensure efficient mixing of the two phases.

-

Maintain the reaction under these conditions for the specified time (e.g., 2 hours), monitoring the pressure to follow the reaction progress.

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.

-

Transfer the biphasic mixture to a separatory funnel.

-

Separate the organic layer from the aqueous layer. The aqueous layer containing the catalyst can be recycled for subsequent runs.

-

Product Isolation: Wash the organic layer with water, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation or chromatography to yield 2-phenylpropanal.

-

Analysis: Determine the conversion, regioselectivity, and enantiomeric excess of the product using gas chromatography (GC) with a chiral column.

Protocol 2: General Procedure for Homogeneous Asymmetric Hydroformylation of a Vinylarene using a Rh-Naphos Catalyst

This is a general protocol for a standard homogeneous reaction.

Materials:

-

[Rh(CO)₂acac]

-

(S)-Naphos ligand

-

Vinylarene substrate (e.g., styrene, 4-methoxystyrene)

-

Anhydrous, degassed solvent (e.g., toluene, benzene)

-

Syngas (1:1 mixture of CO and H₂)

-

High-pressure autoclave with a glass liner, magnetic stirrer, and temperature control

Procedure:

-

Catalyst Preparation: In a glovebox or under a strict inert atmosphere, charge a Schlenk flask with [Rh(CO)₂acac] (1 equivalent) and (S)-Naphos (1.1-1.5 equivalents).

-

Add the anhydrous, degassed solvent to dissolve the catalyst precursor and ligand. Stir for a few minutes to allow for complex formation.

-

Reaction Setup: Transfer the catalyst solution to the glass liner of the autoclave.

-

Add the vinylarene substrate (e.g., 100-1000 equivalents relative to Rh) to the liner.

-

Reaction Execution: Seal the autoclave, remove it from the glovebox, and connect it to a syngas line.

-

Purge the autoclave several times with syngas.

-

Pressurize the reactor to the desired pressure (e.g., 20-40 bar) with the 1:1 CO/H₂ mixture.

-

Heat the reaction to the desired temperature (e.g., 50-60 °C) with efficient stirring.

-

Monitor the reaction progress by observing the pressure drop.

-

Work-up: Once the reaction is complete, cool the autoclave to room temperature and cautiously vent the unreacted syngas in a well-ventilated fume hood.

-

Product Isolation: Remove the solvent from the reaction mixture under reduced pressure.

-

The resulting crude aldehyde can be purified by column chromatography on silica (B1680970) gel.

-

Analysis: Analyze the purified product by NMR spectroscopy and determine the enantiomeric excess by chiral GC or HPLC.

Mandatory Visualizations

Caption: Catalytic cycle for Rh-Naphos hydroformylation.

Caption: General experimental workflow for hydroformylation.

Application of Naphos in Suzuki-Miyaura Coupling: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Naphos ligands in Suzuki-Miyaura cross-coupling reactions. The information is intended to guide researchers, scientists, and drug development professionals in the efficient synthesis of biaryl compounds, which are pivotal structural motifs in numerous pharmaceutical agents and advanced materials.

Introduction to this compound Ligands in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a fundamental carbon-carbon bond-forming transformation in modern organic synthesis. The efficacy of this palladium-catalyzed reaction is profoundly influenced by the choice of phosphine (B1218219) ligand. This compound ligands, characterized by the presence of a naphthyl moiety, are a class of bulky and electron-rich phosphines that can significantly enhance the catalytic activity of palladium complexes. These ligands promote the key steps of the catalytic cycle—oxidative addition and reductive elimination—leading to high yields and broad substrate scope, particularly with challenging or sterically hindered substrates. A notable example of this class is Nap-Phos, a mixed naphthyl-phenyl biaryl phosphine ligand.

Data Presentation: Performance of Nap-Phos in Suzuki-Miyaura Coupling

The following tables summarize the quantitative data for the Suzuki-Miyaura coupling of various aryl halides and arylboronic acids using a palladium/Nap-Phos catalyst system.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid *

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromotoluene | 4-Methyl-1,1'-biphenyl | >99 |

| 2 | 4-Bromoanisole | 4-Methoxy-1,1'-biphenyl | >99 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)-1,1'-biphenyl | 98 |

| 4 | 1-Bromo-2-methylbenzene | 2-Methyl-1,1'-biphenyl | 96 |

| 5 | 1-Bromo-2,6-dimethylbenzene | 2',6'-Dimethyl-1,1'-biphenyl | 95 |

*Reaction Conditions: 1.0 mmol aryl bromide, 1.5 mmol phenylboronic acid, 1.0 mol% Pd(OAc)₂, 2.0 mol% Nap-Phos, 2.0 mmol K₃PO₄, in 2 mL toluene (B28343) at 80 °C for 12 h.

Table 2: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid *

| Entry | Aryl Chloride | Product | Yield (%) |

| 1 | 4-Chlorotoluene | 4-Methyl-1,1'-biphenyl | 97 |

| 2 | 4-Chloroanisole | 4-Methoxy-1,1'-biphenyl | 95 |

| 3 | 1-Chloro-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)-1,1'-biphenyl | 92 |

| 4 | 1-Chloro-2-methylbenzene | 2-Methyl-1,1'-biphenyl | 90 |

*Reaction Conditions: 1.0 mmol aryl chloride, 1.5 mmol phenylboronic acid, 2.0 mol% Pd(OAc)₂, 4.0 mol% Nap-Phos, 2.0 mmol K₃PO₄, in 2 mL toluene at 100 °C for 24 h.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of Aryl Bromides

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.5 mmol, 1.5 equiv)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.01 mmol, 1.0 mol%)

-

Nap-Phos ligand (0.02 mmol, 2.0 mol%)

-

Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Toluene (2 mL)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), arylboronic acid (1.5 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.01 mmol), and Nap-Phos ligand (0.02 mmol).

-

Evacuate the Schlenk tube and backfill with an inert atmosphere (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add toluene (2 mL) via syringe.

-

Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.

-

Stir the reaction mixture for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of celite.

-

Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

General Protocol for Suzuki-Miyaura Coupling of Aryl Chlorides

Materials:

-

Aryl chloride (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.5 mmol, 1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2.0 mol%)

-

Nap-Phos ligand (0.04 mmol, 4.0 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Toluene (2 mL)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk tube, add the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and Nap-Phos ligand (0.04 mmol).

-

Evacuate the Schlenk tube and backfill with an inert atmosphere (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add toluene (2 mL) via syringe.

-

Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture for 24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, follow the workup and purification procedure as described in the protocol for aryl bromides (steps 6-10).

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: General experimental workflow for this compound-catalyzed Suzuki-Miyaura coupling.

Caption: Logical relationship of components in Suzuki-Miyaura coupling.

Application Notes and Protocols for Naphos Ligands in Heck Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction to Naphos Ligands in Heck Coupling

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] The choice of ligand coordinated to the palladium center is crucial for the reaction's success, influencing yield, selectivity, and catalyst stability. While the term "this compound" is not a standardized nomenclature, it is often used to refer to phosphine (B1218219) ligands incorporating a naphthyl moiety. Among the most prominent and well-documented of these is BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) , a chiral bidentate phosphine ligand renowned for its application in asymmetric catalysis, including the Heck reaction.[2]

This document will focus on the application of BINAP as a representative "this compound" ligand in Heck coupling reactions, providing detailed application notes, quantitative data, and experimental protocols. The use of chiral ligands like BINAP is particularly significant in drug development and the synthesis of complex molecules where stereochemistry is critical.[2]

Application Notes

Ligand Structure and Properties

BINAP exists as two enantiomers, (R)- and (S)-BINAP, due to atropisomerism. This chirality is transferred to the catalytic complex, enabling enantioselective transformations.[2] The bidentate nature of BINAP provides a rigid chiral environment around the palladium center, which is key to controlling the stereochemical outcome of the reaction.[2]

Key Advantages of BINAP in Heck Reactions

-